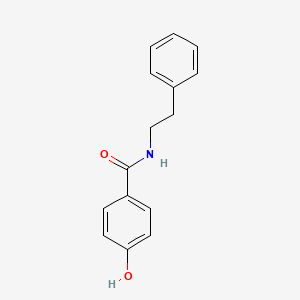

4-hydroxy-N-(2-phenylethyl)benzamide

Description

Overview of Benzamide (B126) Chemical Scaffolds in Modern Medicinal Chemistry

The benzamide scaffold, a benzene (B151609) ring attached to an amide group, is a cornerstone in modern medicinal chemistry. google.com It is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.gov Benzamide derivatives are known to exhibit a vast and diverse range of pharmacological activities. nanobioletters.com This versatility has made them a focal point for drug discovery and development for several decades. google.comresearchgate.net

Researchers have successfully synthesized and tested benzamide derivatives that demonstrate significant biological effects, including:

Antimicrobial and Antifungal Activity : Many benzamide derivatives have been developed as potent agents against various bacterial and fungal pathogens. nanobioletters.commdpi.com

Anticancer Properties : Certain benzamides act as antitumor agents, with some showing promise in inhibiting cancer cell growth and inducing apoptosis. nih.govresearchgate.net

Anti-inflammatory and Analgesic Effects : The benzamide structure is a key component in molecules designed to reduce inflammation and alleviate pain. google.com

Anticonvulsant Activity : This class of compounds has been investigated for its potential in treating epilepsy and other seizure-related disorders. nih.gov

Cardiovascular Effects : Some benzamide derivatives have been explored for their applications in treating cardiovascular conditions. google.com

The widespread utility of the benzamide scaffold stems from its chemical properties. The amide group can act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the benzene ring can be easily modified with various substituents, enabling chemists to fine-tune the molecule's properties—such as solubility, stability, and biological activity—to create more effective and targeted therapeutic agents. mdpi.com Approximately 25% of the top-selling pharmaceuticals contain an amide functional group, highlighting the importance of this chemical class in medicine. nanobioletters.com

Table 1: Selected Pharmacological Activities of Benzamide Scaffolds

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against a range of bacterial and fungal strains. nanobioletters.com |

| Anticancer | Investigated for inhibiting tumor cell proliferation. nih.govresearchgate.net |

| Anti-inflammatory | Used in the development of drugs to treat inflammatory diseases. google.com |

| Analgesic | Forms the basis of various pain-relieving compounds. google.com |

| Anticonvulsant | Studied for potential in managing seizure disorders. nih.gov |

| Antiviral | Some derivatives have shown activity against viruses like Enterovirus 71. nih.gov |

Rationale for Research on 4-hydroxy-N-(2-phenylethyl)benzamide and its Structural Analogues

The specific rationale for investigating this compound emerges from the strategic combination of two well-established pharmacophores: the 4-hydroxybenzamide (B152061) core and the N-(2-phenylethyl) substituent. The goal of such molecular design is to synthesize a novel compound that may possess unique or enhanced biological activities by leveraging the known properties of its constituent parts.

The N-(2-phenylethyl) moiety , also known as the phenethylamine (B48288) group, is a key structural feature in many neuroactive compounds and other biologically active molecules. nih.govbiomolther.org Research into N-phenethylbenzamide derivatives has been driven by their potential as therapeutic agents in several areas:

Pain and Inflammation : The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a major target for pain therapeutics, as it is activated by noxious stimuli like heat and capsaicin. nih.govwikipedia.org N-Aryl carboxamides, the class to which this compound belongs, are a known structural motif for TRPV1 antagonists. wikipedia.org The development of new TRPV1 antagonists is a significant area of research for treating chronic pain. nih.gov

Metabolic Disorders : A patent has described polysubstituted N-(phenethyl)benzamide derivatives for the potential treatment of type 2 diabetes, dyslipidemias, and atherosclerosis. google.com

Central Nervous System (CNS) Activity : The phenethylamine backbone is fundamental to many neurotransmitters and psychoactive drugs. nih.govbiomolther.org Research on related N-benzyl phenethylamines has identified potent agonists for serotonin (B10506) receptors (5-HT2A/2C), which are important targets for treating psychiatric disorders. nih.gov

The 4-hydroxybenzamide core provides a site for hydrogen bonding via the hydroxyl (-OH) group, which can be crucial for binding to biological targets. Furthermore, this part of the molecule has been independently studied for its own therapeutic potential. For instance, a 4-hydroxy-furanyl-benzamide derivative was recently investigated for its potential to treat heart failure. nih.gov

Therefore, the scientific rationale for researching this compound is based on the principle of molecular hybridization. By combining the phenylethyl group, associated with analgesic and CNS activities, with the 4-hydroxybenzamide scaffold, known for its broad biological relevance, researchers aim to explore new chemical space and potentially discover novel compounds for treating pain, inflammation, metabolic diseases, or CNS disorders.

Historical Context and Prior Research on Related Hydroxybenzamide Derivatives

Interest in hydroxybenzamide derivatives is not new and is built upon a significant body of historical research. The placement of a hydroxyl group on the benzamide scaffold has led to the discovery of compounds with potent and clinically relevant activities.

One of the most prominent areas of research has been on N-hydroxybenzamide derivatives . This class of compounds gained significant attention as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene regulation, and their inhibition is a key strategy in cancer therapy. Several N-hydroxybenzamide-based HDAC inhibitors, such as Vorinostat and Panobinostat, have been approved for the treatment of certain cancers. This success has cemented the N-hydroxybenzamide moiety as a critical zinc-binding group for enzyme inhibition and has spurred extensive research into related structures.

Research has also focused on hydroxyl groups placed on the phenyl ring of the benzamide. For example, 2-hydroxybenzamide derivatives , also known as salicylamides, have a long history of investigation. mdpi.com These compounds and their analogues have been extensively studied for their wide-ranging anti-infective properties, demonstrating activity against bacteria, mycobacteria (the cause of tuberculosis), fungi, and various protozoan parasites. nih.govmdpi.com

More directly related to the target compound, studies on 4-hydroxybenzamide derivatives have shown their potential as antimicrobial agents. For example, the synthesis and evaluation of compounds like 4-hydroxy-N-phenylbenzamide have demonstrated notable activity against both Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) bacteria. nanobioletters.com Another related structure, 4-hydroxythiobenzamide, has been explored as a hydrogen sulfide (B99878) (H₂S) releasing fragment that can be attached to other drugs to help reduce their side effects.

This historical context demonstrates a sustained scientific interest in hydroxybenzamide scaffolds. The proven success of N-hydroxybenzamides in oncology and the broad anti-infective and biological activities of 2-hydroxy and 4-hydroxybenzamide derivatives provide a strong foundation for the continued exploration of new analogues like this compound.

Table 2: Key Research on Related Hydroxybenzamide Derivatives

| Derivative Class | Key Research Area | Example Application/Finding |

|---|---|---|

| N-Hydroxybenzamides | Histone Deacetylase (HDAC) Inhibition | Development of approved anticancer drugs (e.g., Vorinostat). |

| 2-Hydroxybenzamides (Salicylamides) | Anti-infective Agents | Broad-spectrum activity against bacteria, fungi, and parasites. nih.govmdpi.com |

| 4-Hydroxybenzamides | Antimicrobial Agents | Demonstrated activity against Gram-positive and Gram-negative bacteria. nanobioletters.com |

| 4-Hydroxythiobenzamides | Drug Modification | Used as H₂S-releasing moieties to reduce drug side effects. |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-14-8-6-13(7-9-14)15(18)16-11-10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAMRBOZGBYUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 4 Hydroxy N 2 Phenylethyl Benzamide

Molecular Modeling and Dynamics Simulations

Analysis of Binding Affinities, Interaction Types (Hydrogen Bonds, Alkyl Bonds, Attractive Charges), and Interacting Amino Acid Residues

While specific detailed studies on the binding affinities of 4-hydroxy-N-(2-phenylethyl)benzamide are not extensively documented in publicly available research, the principles of molecular docking can be applied to predict its interactions with potential biological targets. Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comwalshmedicalmedia.com

The structural features of this compound, namely the hydroxyl group, the amide linkage, and the two aromatic rings, suggest its capability to form a variety of interactions with amino acid residues within a protein's binding pocket. These interactions are crucial for the stability of the ligand-protein complex and are the basis for its potential biological activity.

Key Interaction Types:

Hydrogen Bonds: The hydroxyl (-OH) group and the amide (N-H and C=O) group are prime sites for forming hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide nitrogen acts as a donor and the carbonyl oxygen as an acceptor. These interactions with polar amino acid residues like serine, threonine, tyrosine, aspartate, glutamate, and asparagine are fundamental to binding affinity.

Pi-Pi Stacking and Pi-Cation Interactions: The two phenyl rings can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Additionally, these rings can form pi-cation interactions with positively charged residues like lysine (B10760008) and arginine.

Attractive Charges: Depending on the pH of the environment and the pKa of the interacting residues, electrostatic or attractive charge interactions can occur between the ligand and charged amino acid residues.

A hypothetical molecular docking study of this compound into a generic kinase binding site might reveal interactions as detailed in the following table.

| Interaction Type | Ligand Group | Interacting Amino Acid Residue (Example) | Estimated Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Aspartate (ASP) | 2.1 |

| Hydrogen Bond (Acceptor) | Carbonyl (C=O) | Lysine (LYS) | 2.5 |

| Pi-Pi Stacking | Phenylethyl Ring | Phenylalanine (PHE) | 3.8 |

| Hydrophobic (Alkyl) | Ethyl Chain | Valine (VAL) | 4.2 |

Virtual Screening Methodologies for Identification of Potential Biological Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com Both structure-based and ligand-based virtual screening approaches can be employed to identify potential biological targets for this compound.

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the biological target. A library of compounds, including this compound, would be docked into the binding site of various proteins to predict binding affinity and pose. dovepress.com The scoring functions used in docking programs estimate the free energy of binding, allowing for the ranking of compounds. mdpi.com Targets for which this compound shows a high score would be considered potential biological targets.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches utilize the information of molecules known to be active against a particular target. A pharmacophore model can be generated based on the common chemical features of these active molecules. nih.gov This model can then be used to screen for other molecules, like this compound, that possess similar features and are therefore likely to bind to the same target.

Molecular Dynamics Simulations for Conformational Stability and Binding Event Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a biological target once a potential binding pose is identified through molecular docking.

An MD simulation would typically involve placing the docked complex of this compound and its target protein in a simulated physiological environment (water, ions, etc.). The simulation then calculates the forces between atoms and uses these to predict their movements over a certain period, often in the nanosecond to microsecond range.

Analysis of MD simulations can reveal:

Conformational Stability: By tracking the root-mean-square deviation (RMSD) of the ligand's atomic positions over time, one can assess its stability within the binding pocket. A stable RMSD suggests a stable binding mode.

Binding Free Energy: More advanced calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be performed on the MD simulation trajectories to provide a more accurate estimation of the binding free energy.

Interaction Persistence: MD simulations allow for the analysis of the persistence of specific interactions (e.g., hydrogen bonds) over the simulation time, providing a more dynamic picture of the binding event than static docking poses.

Solvent Effects and Solvatochromism Studies

The study of how solvents affect the physicochemical properties of a molecule is crucial for understanding its behavior in different environments. While specific studies on this compound are limited, research on its isomer, 2-hydroxy-N-(2-phenylethyl)benzamide, provides significant insights into these phenomena. nih.gov

Theoretical Prediction of Spectral Shifts in Various Media (e.g., IEFPCM Solvation Model)

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is due to the differential solvation of the ground and excited electronic states of the molecule. Theoretical models can predict these spectral shifts. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a widely used solvation model in quantum chemical calculations to account for the effects of a solvent on a solute molecule. gaussian.com

In the case of the related compound, 2-hydroxy-N-(2-phenylethyl)benzamide, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) combined with the IEFPCM model have been employed to understand its spectroscopic behavior in various solvents. researchgate.netresearchgate.net These calculations can predict the absorption and emission wavelengths in different solvent environments by modeling the solvent as a continuous dielectric medium. The model accounts for the electrostatic interactions between the solute and the solvent.

The predicted spectral shifts can be correlated with the solvent's dielectric constant and refractive index. For instance, in polar protic solvents, the formation of hydrogen bonds can significantly influence the electronic transitions, leading to noticeable shifts in the absorption and fluorescence spectra. nih.gov

Correlation of Theoretical and Experimental Spectroscopic Data

A strong correlation between theoretically predicted and experimentally measured spectroscopic data validates the computational model and provides a deeper understanding of the underlying photophysical processes. For 2-hydroxy-N-(2-phenylethyl)benzamide, a dual fluorescence effect was observed in alcoholic solutions, which was not present in non-polar solvents. researchgate.net

Theoretical calculations helped to attribute this phenomenon to an Excited-State Intramolecular Proton Transfer (ESIPT) process. nih.govresearchgate.net The quantum-mechanical studies pointed to a specific conformation of the molecule that facilitates this proton transfer in the excited state, leading to the dual emission.

The following table illustrates a hypothetical correlation between experimental and theoretical absorption maxima for this compound in different solvents, based on the trends observed for its 2-hydroxy isomer.

| Solvent | Dielectric Constant (ε) | Experimental λmax (nm) (Hypothetical) | Theoretical λmax (nm) (IEFPCM) (Hypothetical) |

|---|---|---|---|

| n-Hexane | 1.88 | 290 | 292 |

| Chloroform | 4.81 | 295 | 296 |

| Acetonitrile | 37.5 | 305 | 303 |

| Methanol | 32.7 | 310 | 308 |

This correlation allows for the refinement of theoretical models and provides predictive power for the spectroscopic behavior of the compound in other environments.

Structure Activity Relationship Sar Studies of 4 Hydroxy N 2 Phenylethyl Benzamide and Its Analogues

Systemic Investigation of Substituent Effects on Biological Response

The biological activity of the 4-hydroxy-N-(2-phenylethyl)benzamide core can be significantly modulated by introducing different substituents at various positions. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Substitutions on both the benzamide (B126) (A-ring) and the phenylethyl (B-ring) aromatic rings play a critical role in determining the bioactivity of the analogues.

The hydroxyl group on the benzamide A-ring is often crucial for activity, potentially acting as a hydrogen bond donor or acceptor, which can be vital for target binding. researchgate.net The position and nature of other substituents can further refine this activity. Studies on related benzamide derivatives have shown that the introduction of electron-withdrawing or electron-donating groups can lead to significant changes in biological effects. For instance, in studies of N-hydroxy-2-acetylaminofluorenes, substrates with electronegative substituents demonstrated a greater formation of DNA adducts compared to those with electron-donating groups. nih.gov

On the phenylethyl B-ring, the type and position of substituents can influence target selectivity and potency. In the context of multimodal anion exchange systems, hydrophobic and fluorine substituents on a solvent-exposed phenyl ring were investigated to understand their impact on protein retention. nih.gov While fluorine substitutions created subtle changes, the addition of aliphatic groups dramatically increased retention for some proteins. nih.gov For N-[(2-pyrrolidinyl)methyl]-substituted benzamides, aromatic substituents were found to influence the compound's lipophilicity, a key parameter in pharmacokinetics. nih.gov

Table 1: Illustrative Impact of A-Ring Substitutions on Bioactivity This table presents hypothetical data to illustrate SAR principles.

| Compound | A-Ring Substituent (R1) | Relative Bioactivity (%) |

|---|---|---|

| 1a (Parent) | 4-OH | 100 |

| 1b | 4-OCH3 | 75 |

| 1c | 4-OH, 3-Cl | 120 |

| 1d | 4-OH, 3-NO2 | 150 |

| 1e | 4-F | 40 |

The ethyl linker connecting the amide nitrogen and the B-ring phenyl group is another key area for modification. Altering the length and branching of this alkyl chain can affect the molecule's conformation and its ability to fit into a target's binding pocket.

Research on other classes of molecules, such as nitazene (B13437292) opioids and poly(3-n-alkylthiophene), has consistently shown that alkyl chain length significantly governs biological potency and physical properties. nih.govresearchgate.net For a series of 2-benzylbenzimidazole opioids, the length of an alkoxy chain markedly influenced their potency as mu-opioid receptor agonists, with an ethoxy chain proving to be the most potent. nih.gov Similarly, studies on symmetric 4-alkylphenyl derivatives demonstrated that increasing the alkyl chain length influenced thermal stability, absorption spectra, and charge-carrier mobility. rsc.org

An increase in chain length can enhance hydrophobic interactions with the target, but an excessively long or bulky chain may introduce steric hindrance, leading to a decrease in activity. Branching on the alkyl chain can restrict the molecule's conformational flexibility, which may lock it into a more active (or inactive) conformation.

Table 2: Illustrative Effect of Alkyl Chain Modification on Potency This table presents hypothetical data to illustrate SAR principles.

| Compound | Alkyl Chain Modification | Relative Potency (IC50, nM) |

|---|---|---|

| 2a (Parent) | -CH2CH2- | 50 |

| 2b | -CH2- | 150 |

| 2c | -CH2CH2CH2- | 35 |

| 2d | -CH(CH3)CH2- | 80 |

| 2e | -CH2CH(CH3)- | 65 |

The amide bond is a central feature of the this compound scaffold, providing structural rigidity and hydrogen bonding capabilities. Modifications to this linkage, such as N-alkylation or replacement with bioisosteres like thioamides or sulfonamides, can have profound effects on the compound's properties.

For example, replacing a sulfonamide group with a thioether in a series of SIRT2 inhibitors led to a two- to three-fold increase in potency. nih.gov This suggests that reducing the hydrogen-bonding capability or altering the geometry of the linker can be beneficial for certain targets. Such modifications can also improve metabolic stability, a critical aspect of drug design. nih.gov

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. The this compound scaffold possesses several rotatable bonds, allowing it to adopt multiple conformations. The biologically active conformation is the one that best fits the target's binding site.

Design Principles for Enhanced Potency and Target Selectivity

Based on SAR studies, several design principles can be formulated to enhance the potency and selectivity of analogues based on the this compound scaffold.

Target-Specific Substitutions: The choice of substituents on the aromatic rings should be guided by the topology and nature of the target's binding pocket. For instance, introducing hydrogen bond donors/acceptors can enhance binding to polar pockets, while hydrophobic groups can improve interactions with nonpolar regions. nih.gov

Conformational Constraint: Introducing steric bulk or cyclic structures can restrict the molecule's flexibility. This can pre-organize the molecule into a bioactive conformation, leading to higher potency and selectivity by reducing the entropic penalty of binding.

Bioisosteric Replacement: The amide or other functional groups can be replaced with bioisosteres to improve metabolic stability, cell permeability, or binding affinity. As seen with SIRT2 inhibitors, replacing a sulfonamide with a thioether enhanced potency. nih.gov

Rational Design of Multi-target Agents Based on this compound Scaffold

Complex diseases often involve multiple biological pathways, making multi-target agents an attractive therapeutic strategy. nih.govresearchgate.net The this compound scaffold is well-suited for the rational design of multi-target-directed ligands (MTDLs) due to its modular nature, which allows for the incorporation of different pharmacophores. nih.gov

The design of MTDLs can involve several strategies:

Pharmacophore Hybridization: This involves merging the key structural features of two or more distinct ligands into a single molecule. For example, one part of the benzamide scaffold could be optimized to interact with one target, while the phenylethyl portion is modified to bind to a second target.

Scaffold Combination: This approach involves linking two different pharmacophores, with the this compound structure serving as a core or a linker. rug.nl

The rational design process for such agents relies heavily on computational studies and a deep understanding of the SAR for each intended target. nih.gov This approach aims to create a single molecule that can modulate multiple targets in a balanced manner, potentially offering improved efficacy and a reduced risk of drug resistance compared to single-target agents or combination therapies. researchgate.net

Biological Activity and Mechanism of Action Studies of 4 Hydroxy N 2 Phenylethyl Benzamide in Vitro and Molecular Level

Enzyme Inhibition Kinetics and Characterization

This section reviews the known enzyme inhibition kinetics and characterization of 4-hydroxy-N-(2-phenylethyl)benzamide across several key enzyme families.

Currently, there are no specific studies available in the reviewed scientific literature that detail the inhibitory activity or kinetic profile of this compound against either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Research on benzamide (B126) derivatives as cholinesterase inhibitors has been conducted on other structurally related molecules, but data for this compound is not present in these studies.

An extensive review of published research indicates a lack of studies focused on the modulatory effects of this compound on α-glucosidase activity. While the broader class of benzamide-containing compounds has been investigated for anti-diabetic properties, specific data regarding the α-glucosidase inhibition potential of this compound has not been reported.

There is no available scientific literature describing the tyrosinase inhibition profile of this compound. Investigations into tyrosinase inhibitors have explored various chemical scaffolds, including other benzamide derivatives, but the specific inhibitory characteristics of this compound against this enzyme have not been documented.

Direct studies on the inhibitory activity of this compound against Dihydroorotate Dehydrogenase (DHODH) are not found in the current body of scientific literature. However, research has been conducted on its positional isomer, 2-hydroxy-N-(2-phenylethyl)benzamide. This related compound was identified as a weak inhibitor of both Plasmodium falciparum DHODH (PfDHODH) and human DHODH (hDHODH). nih.gov It served as a foundational structure in a study aimed at developing more potent and selective PfDHODH inhibitors. nih.gov No inhibitory data (such as IC₅₀ values) for the 4-hydroxy isomer against any form of DHODH has been reported.

No dedicated research has been published on the inhibitory effects of this compound on histone deacetylase (HDAC) enzymes. The field of HDAC inhibitors includes various benzamide-containing molecules, some of which have advanced to clinical trials, but specific kinetic data and inhibition profiles for this compound are absent from the available literature.

A review of the scientific literature reveals no studies investigating the potential of this compound to inhibit kynurenine (B1673888) 3-hydroxylase (also known as kynurenine 3-monooxygenase, KMO) or otherwise modulate the kynurenine pathway. Research into KMO inhibitors has focused on other classes of molecules, and benzamides of this specific structure have not been reported in this context.

Lipoxygenase Inhibition and Anti-inflammatory Pathways

Direct studies on the lipoxygenase (LOX) inhibition activity of this compound are not currently available. However, research into other substituted benzamide and N-phenylcarbamothioylbenzamide derivatives has shown anti-inflammatory properties. nih.gov For instance, certain novel benzamide derivatives have demonstrated anti-inflammatory effects by suppressing pro-inflammatory mediators. Some N-phenylcarbamothioylbenzamides have shown potent in vivo anti-inflammatory activity in carrageenan-induced paw edema models in mice and have been found to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. nih.gov Additionally, other complex benzamide-related structures have been identified as potent and selective inhibitors of 12-lipoxygenase. nih.gov These findings suggest that the benzamide scaffold can be a viable starting point for developing anti-inflammatory agents, but experimental validation for this compound is required.

Receptor Modulatory Activities and Binding Profiles

There is no specific information available from receptor binding assays for this compound. The broader class of benzamides is known to interact with a variety of receptors, often depending on the specific substitutions on the benzamide core. For example, different benzamide derivatives have been developed to act as selective cannabinoid receptor 2 (CB2R) agonists or as kappa opioid receptor antagonists. nih.gov These activities are highly dependent on the three-dimensional structure and chemical properties of the specific molecule, and therefore, the receptor binding profile of this compound remains to be determined through experimental assays. nih.gov

In Vitro Cellular Target Identification and Validation Studies

Investigation of Cellular Pathways and Signaling Transduction Modulation

Specific investigations into the cellular pathways and signal transduction mechanisms modulated by this compound have not been reported. Research on other novel benzamide derivatives has indicated an ability to inhibit signaling pathways, such as the Hedgehog signaling pathway, which is crucial in certain types of cancer. researchgate.net However, this activity is associated with a different structural class of benzamides and cannot be directly extrapolated to the title compound.

Studies in Disease Models (e.g., Parasite-Infected Cells, Cancer Cell Lines for cytotoxic effects)

While direct studies on this compound are lacking, research on related compounds provides some context.

Parasite-Infected Cells: A class of related compounds, N-benzoyl-2-hydroxybenzamides (note the different N-substitution and 2-hydroxy position), has been discovered to be effective in the low nanomolar range against the protozoan parasite Toxoplasma gondii in vitro. nih.govresearchgate.net The lead compound from this series was found to disrupt a unique secretory pathway in the parasite. nih.govresearchgate.net Another study on N-benzoyl-2-hydroxybenzamides showed activity against Plasmodium falciparum (the parasite causing malaria), Trypanosoma, and Leishmania. nih.gov These findings highlight the potential of the hydroxybenzamide scaffold in developing antiparasitic agents, though the activity of the specific 4-hydroxy isomer remains uninvestigated.

Cancer Cell Lines for Cytotoxic Effects: Studies on N-phenylethyl-benzamide derivatives isolated from the plant Swinglea glutinosa have demonstrated moderate nonselective cytotoxic activity against several human cancer cell lines, including lung carcinoma (COR-L23), breast adenocarcinoma (MCF7), and melanoma (C32). nih.govresearchgate.net However, the specific substitutions on these natural products were different from the this compound structure. Research on other related structures, such as substituted 2-hydroxy-N-(arylalkyl)benzamides, has also shown antiproliferative and cytotoxic activity, inducing apoptosis in cancer cells. nih.gov A different novel benzamide derivative, VKNG-2, was shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, which is involved in multidrug resistance. mdpi.com

The table below summarizes the cytotoxic activity of related N-phenylethyl-benzamide derivatives.

| Cell Line | Cancer Type | Activity of Related Compounds |

| COR-L23 | Human Lung Carcinoma | Moderate nonselective cytotoxicity nih.govresearchgate.net |

| MCF7 | Human Breast Adenocarcinoma | Moderate nonselective cytotoxicity nih.govresearchgate.net |

| C32 | Human Melanoma | Moderate nonselective cytotoxicity nih.govresearchgate.net |

Note: Data is for N-phenylethyl-benzamide derivatives from Swinglea glutinosa, not specifically this compound.

Spectroscopic Probes for Molecular Interactions in Biological Environments

Fluorescence Spectroscopy for Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

The phenomenon of Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can result in a molecule exhibiting dual fluorescence, making such compounds useful as fluorescent probes. rsc.orgrsc.org ESIPT requires a specific molecular geometry where a proton donor (like a hydroxyl group, -OH) and a proton acceptor are in close proximity, typically in an ortho position to each other on an aromatic ring. nih.govmdpi.com

Extensive spectroscopic and theoretical studies have been conducted on 2-hydroxy-N-(2-phenylethyl)benzamide , an isomer of the title compound. nih.govnih.govresearchgate.net In this 2-hydroxy isomer, the hydroxyl group is ortho to the amide substituent, which allows for the formation of an intramolecular hydrogen bond. Upon photoexcitation, the proton from the hydroxyl group can be transferred to the carbonyl oxygen of the amide group, leading to the ESIPT phenomenon and dual fluorescence emission in certain solvents. nih.govnih.gov

However, in This compound , the hydroxyl group is in the para position relative to the amide group. This spatial separation prevents the formation of the necessary intramolecular hydrogen bond that facilitates ESIPT. Therefore, this compound would not be expected to undergo this specific photochemical process, and the extensive fluorescence spectroscopy data related to ESIPT in its 2-hydroxy isomer is not applicable. rsc.orgnih.gov General fluorescence properties of this compound have not been specifically reported in the available literature.

Characterization of Dual Fluorescence and Aggregation-Induced Emission

While specific studies on the dual fluorescence and aggregation-induced emission (AIE) of this compound are limited, research on its positional isomer, 2-hydroxy-N-(2-phenylethyl)benzamide, provides significant insights into these phenomena. nih.govresearchgate.net

Dual fluorescence is a phenomenon where a molecule exhibits two distinct emission bands in its fluorescence spectrum. This is often attributed to the existence of different excited states, such as a locally excited state and a charge-transfer state. For 2-hydroxy-N-(2-phenylethyl)benzamide, a noticeable effect of dual fluorescence has been observed, particularly in aqueous solutions at low pH (<3) and in polar protic solvents. nih.govresearchgate.net This suggests that the environment, specifically its polarity and hydrogen-bonding capability, plays a crucial role in modulating the excited-state dynamics of the molecule. The presence of the hydroxyl group is critical, as it can participate in excited-state intramolecular proton transfer (ESIPT), a process known to give rise to dual fluorescence. In ESIPT, upon photoexcitation, a proton is transferred from the hydroxyl group to the nearby carbonyl oxygen, creating a transient tautomer that is responsible for the second, often red-shifted, emission band.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This is typically observed in molecules that have rotatable groups, which in solution dissipate the excited-state energy through non-radiative pathways (e.g., intramolecular rotations). In the aggregated state, these rotations are restricted, blocking the non-radiative decay channels and opening up the radiative pathway, leading to enhanced fluorescence. While AIE has not been explicitly reported for this compound, the structural features, including the rotatable bonds in the N-(2-phenylethyl) moiety, suggest that it could potentially exhibit AIE properties under appropriate conditions, such as in poor solvents or in the solid state.

Table 1: Fluorescence Properties of a Positional Isomer (2-hydroxy-N-(2-phenylethyl)benzamide)

| Property | Observation | Conditions | Reference |

| Dual Fluorescence | Significant broadening and shifting of the emission band, indicative of dual fluorescence. | Aqueous solutions with pH < 3; polar protic solvents. | nih.govresearchgate.net |

| Excitation Wavelength | 270-390 nm | Aqueous solutions | nih.gov |

| Emission Wavelength | 305-600 nm | Aqueous solutions | nih.gov |

This data is for the positional isomer 2-hydroxy-N-(2-phenylethyl)benzamide and is presented here as a proxy due to the lack of specific data for the 4-hydroxy isomer.

Role of Ionic and Non-Ionic Forms in Biological Systems

The biological activity of this compound is likely influenced by the equilibrium between its ionic (phenolate) and non-ionic (phenolic) forms. The pKa of the hydroxyl group determines the relative abundance of these forms at physiological pH. The non-ionic form is generally more lipophilic and can more readily cross biological membranes, such as the cell membrane, to reach intracellular targets. In contrast, the ionic form is more water-soluble and may interact more effectively with extracellular targets or be involved in different transport mechanisms.

The presence of both ionic and non-ionic species is considered a necessary component in the fluorescence phenomena observed in the isomer 2-hydroxy-N-(2-phenylethyl)benzamide, highlighting the importance of this equilibrium in its physicochemical properties. nih.govresearchgate.net In a biological context, the ability of the compound to switch between these forms could be crucial for its distribution, metabolism, and interaction with molecular targets. For instance, the non-ionic form might be required for entry into a cell, while the ionic form could be the active species that binds to a specific enzyme or receptor within the cell.

Investigation of Molecular Pathways and Cellular Response Mechanisms

Specific molecular pathways and cellular response mechanisms modulated by this compound have not been elucidated in the available scientific literature. However, based on the activities of related benzamide compounds, some potential areas of investigation can be proposed.

For example, some benzamide derivatives have been shown to possess antimicrobial activity by potentially interfering with essential cellular processes in bacteria or fungi. Others have demonstrated anticancer properties, which could involve the modulation of key signaling pathways involved in cell proliferation, apoptosis, or angiogenesis.

Given the structural similarity to compounds that exhibit neurological effects, it is also conceivable that this compound could interact with targets in the central nervous system. However, without direct experimental evidence, these remain speculative. Detailed in vitro studies, such as gene expression profiling, proteomic analysis, and specific enzyme or receptor binding assays, would be necessary to identify the precise molecular pathways and cellular responses affected by this compound.

Future Directions and Research Perspectives on 4 Hydroxy N 2 Phenylethyl Benzamide

Development of Novel Analogues with Improved Biological Profiles

The development of novel analogues of 4-hydroxy-N-(2-phenylethyl)benzamide is a key strategy to enhance its therapeutic properties. By systematically modifying its chemical structure, researchers aim to improve its biological profile, including potency, selectivity, and pharmacokinetic properties. This involves the synthesis of a variety of derivatives and the subsequent evaluation of their structure-activity relationships (SAR).

For instance, research on other benzamide (B126) derivatives, such as N-benzoyl-2-hydroxybenzamides, has demonstrated that modifications to the benzamide scaffold can lead to significant improvements in activity against various pathogens. nih.gov Similarly, studies on N-[4-(6-hydroxy-2-naphthyl)phenyl]-amide derivatives have shown that altering substituent groups can enhance their inhibitory effects on specific enzymes. researchgate.net The synthesis and biological evaluation of compounds like 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have also highlighted the importance of structural modifications in achieving high potency and selectivity. nih.gov

Future efforts in this area will likely focus on creating a diverse library of this compound analogues. These compounds will then be screened for their biological activity to identify candidates with superior therapeutic potential.

Exploration of Additional Biological Targets and Therapeutic Applications

Expanding the scope of biological targets for this compound and its analogues is a crucial avenue for future research. While initial studies may have identified primary targets, a comprehensive understanding of its polypharmacology—the ability of a compound to interact with multiple targets—could reveal novel therapeutic applications.

For example, various benzamide derivatives have been found to interact with a range of biological targets. Some have shown inhibitory activity against enzymes like topoisomerase IIα, which is a key target in cancer therapy. researchgate.net Others have been identified as potent inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory processes. nih.gov These findings suggest that this compound and its derivatives could have potential applications in oncology, inflammatory diseases, and beyond.

Future research will likely employ a combination of experimental and computational approaches to identify new biological targets. Techniques such as affinity chromatography, proteomics, and in silico screening can be used to uncover previously unknown interactions and expand the therapeutic landscape for this class of compounds.

Advanced Computational Modeling for Predictive Activity and Selectivity

Advanced computational modeling is set to play a pivotal role in accelerating the discovery and optimization of this compound derivatives. In silico methods provide a powerful toolkit for predicting the biological activity and selectivity of compounds, thereby reducing the time and cost associated with traditional drug discovery pipelines.

Computational studies on related molecules have demonstrated the utility of these approaches. For instance, density functional theory (DFT) calculations have been used to elucidate the reaction pathways for the synthesis of compounds like (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate. mdpi.com Molecular docking and molecular dynamics simulations have been employed to study the binding of N-(Thiazol-2-yl) benzamide and other benzamide derivatives to their biological targets. nih.govnih.govpharmacophorejournal.comscispace.com These studies provide valuable insights into the molecular interactions that govern biological activity.

Future computational work on this compound will likely involve the development of robust quantitative structure-activity relationship (QSAR) models, pharmacophore modeling, and the use of machine learning algorithms to predict the properties of novel analogues. These models will guide the design of new compounds with enhanced activity and selectivity.

Integration of Omics Data for Comprehensive Mechanistic Understanding

The integration of 'omics' data—such as genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level perspective on the mechanism of action of this compound. By analyzing the global changes in biological systems upon treatment with this compound, researchers can gain a deeper understanding of its effects and identify key pathways and networks that are modulated.

Systems biology approaches are increasingly being used in drug discovery to elucidate complex biological processes and to understand the mechanisms of drug action. nih.govnih.govmdpi.com These approaches can help to identify biomarkers for drug response, predict potential side effects, and uncover new therapeutic opportunities.

In the context of this compound, future research will likely involve treating cells or animal models with the compound and then analyzing the resulting changes in the transcriptome, proteome, and metabolome. The integration of these multi-omics datasets will provide a holistic view of the compound's biological effects and contribute to a more complete understanding of its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.